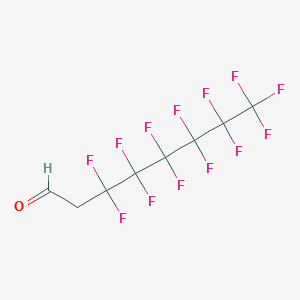

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal

Vue d'ensemble

Description

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal is a fluorinated organic compound known for its unique chemical properties. It is a colorless liquid with a low vapor pressure and high chemical stability. This compound is primarily used in specialized coatings, waterproof materials, optical materials, and stabilizers due to its excellent weather resistance and chemical corrosion resistance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal typically involves the reaction of perfluorooctyl iodide with a suitable aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and pressures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes the use of high-purity starting materials, advanced catalytic systems, and continuous monitoring of reaction parameters to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to replace fluorine atoms.

Major Products Formed

Oxidation: Formation of perfluorooctanoic acid.

Reduction: Formation of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing fluorinated compounds and polymers.

Biology: Investigated for its potential use in creating biocompatible materials.

Medicine: Explored for its use in drug delivery systems due to its stability and inertness.

Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.

Mécanisme D'action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and chemical stability, allowing it to form strong bonds with other molecules. This property is particularly useful in creating stable coatings and materials that resist degradation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol

- 3-[(3,3,4,4,5,5,6,6,7,7,8,8-十三氟辛)氧基]-1,2-丙二醇

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal stands out due to its aldehyde functional group, which provides unique reactivity compared to other similar fluorinated compounds. This makes it particularly valuable in synthetic chemistry for creating a wide range of derivatives and specialized materials .

Activité Biologique

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. Its structure consists of a long carbon chain fully substituted with fluorine atoms, which significantly alters its reactivity and interaction with biological systems.

- Molecular Formula : C8F13O

- Molecular Weight : 394.08 g/mol

- Boiling Point : Approximately 90°C (at reduced pressure)

- Density : 1.68 g/cm³

These properties contribute to its stability and persistence in the environment.

Toxicological Studies

Recent studies have highlighted the immunotoxic effects of perfluoroalkyl substances (PFAS), including compounds similar to this compound. A comprehensive evaluation of 147 PFAS indicated that approximately 21% exhibited bioactivity at concentrations ranging from 1–60 micromolar in human primary cell systems. These findings suggest potential immunosuppressive effects that may relate to mechanisms observed in other known immunosuppressants like dexamethasone .

The biological activity of this compound may involve several mechanisms:

- Ubiquitin Ligase Inhibition : Some PFAS have been shown to inhibit ubiquitin ligases which play a critical role in protein degradation and cellular signaling.

- Thioredoxin Reductase Inhibition : This mechanism can lead to oxidative stress within cells.

- Deubiquitylating Enzyme Inhibition : Similar to ubiquitin ligase inhibition but affecting different pathways related to protein stability and degradation .

Case Studies

-

Immunotoxicity Assessment :

A study analyzed the immunotoxic effects of various PFAS on human immune cells. The results indicated that exposure led to significant alterations in cytokine production and immune cell proliferation rates. Specifically: -

Liver Toxicity Observations :

In animal models exposed to related compounds (e.g., perfluorohexanoic acid), significant changes in liver enzyme levels were documented. The exposure resulted in:

Data Table of Biological Effects

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSFZGPTEQNWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CHO, C8H3F13O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | 6:2 FTAL | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895379 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56734-81-7 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.